2-Ethylhexyl hydrogen adipate

CAS No.: 4337-65-9

Cat. No.: VC3773655

Molecular Formula: C14H26O4

Molecular Weight: 258.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4337-65-9 |

|---|---|

| Molecular Formula | C14H26O4 |

| Molecular Weight | 258.35 g/mol |

| IUPAC Name | 6-(2-ethylhexoxy)-6-oxohexanoic acid |

| Standard InChI | InChI=1S/C14H26O4/c1-3-5-8-12(4-2)11-18-14(17)10-7-6-9-13(15)16/h12H,3-11H2,1-2H3,(H,15,16) |

| Standard InChI Key | MBGYSHXGENGTBP-UHFFFAOYSA-N |

| SMILES | CCCCC(CC)COC(=O)CCCCC(=O)O |

| Canonical SMILES | CCCCC(CC)COC(=O)CCCCC(=O)O |

| Flash Point | greater than 200 °F (NTP, 1992) |

Introduction

Chemical Identity and Structure

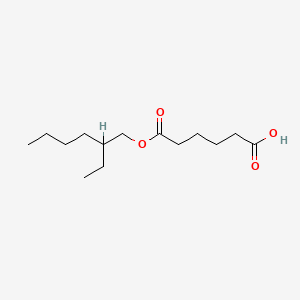

2-Ethylhexyl hydrogen adipate is characterized by its unique chemical structure containing both ester and carboxylic acid functionalities. The compound is officially recognized by several systematic and common names in chemical databases and literature.

Identification Parameters

The compound is identified through the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 4337-65-9 |

| Molecular Formula | C14H26O4 |

| Molecular Weight | 258.35 g/mol |

| FDA UNII | D01X12CH07 |

| EPA Substance Registry System | Mono(2-ethylhexyl) adipate (4337-65-9) |

Nomenclature and Synonyms

The compound is known by several synonyms in scientific and industrial contexts:

-

MEHA

-

Mono-(2-ethylhexyl)adipate

-

Adipic acid 1-(2-ethylhexyl) ester

-

6-(2-ethylhexoxy)-6-oxohexanoic acid

-

Hexanedioic acid, 1-(2-ethylhexyl) ester

Physical and Chemical Properties

2-Ethylhexyl hydrogen adipate exists as a clear, thick, slightly yellow liquid at standard conditions. Its physical and chemical properties significantly influence its behavior in various applications and synthetic processes.

Physical Properties

| Property | Value |

|---|---|

| Physical State | Clear thick slightly yellow liquid |

| Boiling Point | 167 °C |

| Density | 0.9897 g/cm³ |

| Water Solubility | Insoluble |

Chemical Properties

| Property | Value |

|---|---|

| pKa | 4.68±0.10 (Predicted) |

| LogP | 3.845 (estimated) |

The compound's chemical behavior is largely determined by its dual functionality - the ester group and the free carboxylic acid moiety - which enable it to participate in various chemical reactions typical of both functional groups .

Synthesis Methods

The industrial and laboratory synthesis of 2-ethylhexyl hydrogen adipate typically involves the selective esterification of adipic acid with 2-ethylhexanol under carefully controlled conditions to favor monoester formation.

Standard Synthetic Approach

One documented synthesis approach involves reaction with hydrochloric acid in water under reflux conditions for 4 hours. This procedure yields approximately 46-49% of the target compound after chromatographic purification .

Reactivity Profile

The chemical reactivity of 2-ethylhexyl hydrogen adipate is governed by its functional groups and has significant implications for its handling, storage, and application.

Chemical Reactions

As an ester-containing compound, 2-ethylhexyl hydrogen adipate exhibits the following reactivity patterns:

-

Reaction with acids: Liberates heat along with alcohols and acids

-

Interaction with strong oxidizing acids: May cause vigorous reactions with sufficient exothermic potential to ignite reaction products

-

Reaction with caustic solutions: Generates heat

-

Interaction with alkali metals and hydrides: Produces flammable hydrogen

Stability Considerations

The compound is likely combustible based on its chemical structure and composition. Its stability profile suggests standard precautions for handling and storing organic esters should be applied .

| Hazard Category | Classification |

|---|---|

| Acute toxicity, oral | Category 4 (H302) |

| Skin corrosion/irritation | Category 2 (H315) |

| Serious eye damage/eye irritation | Category 2A (H319) |

| Specific target organ toxicity, single exposure | Category 3 (H335) - Respiratory tract irritation |

Hazard and Precautionary Statements

| Type | Code | Statement |

|---|---|---|

| Hazard | H302 | Harmful if swallowed |

| Hazard | H315 | Causes skin irritation |

| Hazard | H319 | Causes serious eye irritation |

| Hazard | H335 | May cause respiratory irritation |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

First Aid Measures

The following first aid protocols are recommended when handling 2-ethylhexyl hydrogen adipate:

-

Inhalation: Move to fresh air; provide artificial respiration if needed; consult physician

-

Skin contact: Wash with soap and plenty of water; consult physician

-

Eye contact: Rinse thoroughly with water for at least 15 minutes; consult physician

-

Ingestion: Never give anything by mouth to unconscious person; rinse mouth with water; consult physician

Comparison with Related Compounds

Understanding the relationship between 2-ethylhexyl hydrogen adipate and structurally similar compounds provides valuable context for its properties and applications.

Relationship to Bis(2-ethylhexyl) Adipate (DEHA)

The diester counterpart, bis(2-ethylhexyl) adipate (DEHA), also known as DOA, has been more extensively studied:

-

Structural differences: DEHA is a complete diester of adipic acid with two 2-ethylhexanol groups, whereas 2-ethylhexyl hydrogen adipate is a monoester retaining one carboxylic acid group

-

Applications: DEHA is commonly employed as a plasticizer in various polymer formulations

-

Nomenclature: DEHA has sometimes been incorrectly called "dioctyl adipate"

Toxicological Comparison

Studies on DEHA provide insights that may be relevant to understanding the potential toxicological profile of 2-ethylhexyl hydrogen adipate:

-

In a 28-day intravenous exposure study in rats under GLP conditions, no DEHA-related changes were observed at doses of 100 or 200 mg/kg/day

-

At 450 mg/kg/day, observed effects included decreased body weight gain and food consumption, increased liver weight in females associated with minimal hepatocellular hypertrophy, and decreased thymus weight in both sexes

-

The No-Observed-Effect Level (NOEL) was established at 200 mg/kg/day

-

All observed effects were completely reversible within a 14-day recovery period

While specific toxicological data for 2-ethylhexyl hydrogen adipate is more limited in the available research, its structural relationship to DEHA suggests similar mechanisms may apply, though potentially with different potencies due to its distinct chemical structure.

Applications and Industrial Relevance

The unique chemical properties of 2-ethylhexyl hydrogen adipate make it suitable for various industrial applications, though specific use cases are less extensively documented than those of its diester counterpart.

Given its chemical composition and properties, potential applications might include:

-

Intermediate in chemical synthesis

-

Component in specialized plasticizer formulations

-

Ingredient in polymer chemistry

The compound's dual functionality - containing both an ester group and a free carboxylic acid - provides unique chemical reactivity that may be advantageous in specific applications requiring such characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume